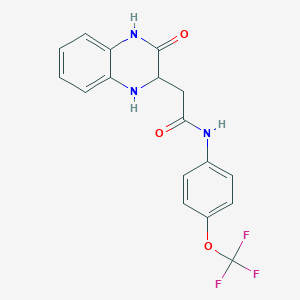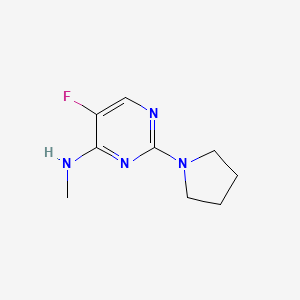
5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine, also known as FPyMA, is a pyrimidine derivative that has gained significant attention in recent years due to its potential applications in scientific research. FPyMA is a potent inhibitor of the protein kinase C (PKC) enzyme, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine acts as a potent inhibitor of PKC by binding to its catalytic domain. This binding prevents the activation of PKC and downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. This compound has been shown to be highly selective for PKC, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. Furthermore, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is a critical step in the growth and spread of tumors.
実験室実験の利点と制限
One of the major advantages of 5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine is its high selectivity for PKC, which makes it an attractive tool for studying the role of PKC in various cellular processes and diseases. In addition, this compound has been shown to have minimal off-target effects on other kinases, which reduces the risk of unwanted side effects. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for research on 5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. In addition, further studies are needed to elucidate the role of PKC in various diseases and to identify potential therapeutic targets. Finally, the use of this compound in combination with other drugs may provide a more effective approach to treating certain diseases, such as cancer.
合成法
The synthesis of 5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine involves a multi-step process that starts with the reaction of 5-fluoro-2-nitropyrimidine with N-methylpyrrolidine. This reaction leads to the formation of 5-fluoro-2-(N-methylpyrrolidin-1-yl)pyrimidine, which is then reduced using palladium on carbon and hydrogen gas to yield this compound. The overall yield of this process is approximately 50%.
科学的研究の応用
5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its role as a PKC inhibitor. PKC is a family of enzymes that play important roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. Abnormal activation of PKC has been implicated in the development of various diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, the development of PKC inhibitors, such as this compound, has become an important area of research.
特性
IUPAC Name |
5-fluoro-N-methyl-2-pyrrolidin-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4/c1-11-8-7(10)6-12-9(13-8)14-4-2-3-5-14/h6H,2-5H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRJUHWRWDOBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1F)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2968379.png)
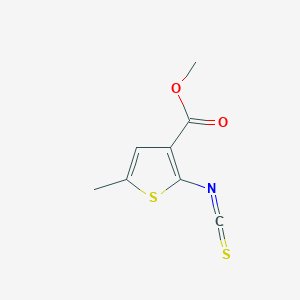
![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2968383.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2968384.png)
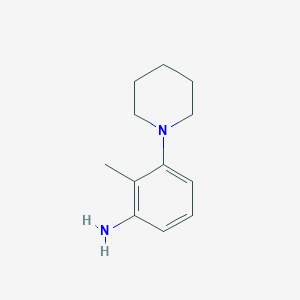

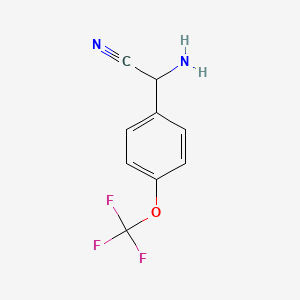
![3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2968392.png)
![{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2968393.png)
![2-adamantanyl-N-[1-(2-methylpropyl)-2-morpholin-4-yl-2-oxoethyl]acetamide](/img/structure/B2968394.png)
![4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2968395.png)
![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968398.png)
![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2968399.png)
